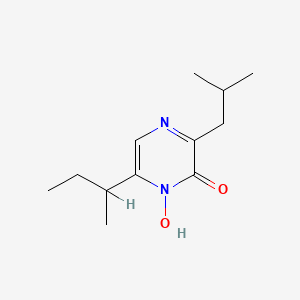
Aspergillic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspergillic acid is a member of pyrazines.
Applications De Recherche Scientifique
Antimicrobial Properties
Antibacterial and Antifungal Activities
Aspergillic acid is known for its antibacterial and antifungal properties. Research has demonstrated that it exhibits activity against various pathogens, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that derivatives of this compound can inhibit the growth of these organisms, making it a potential candidate for developing new antimicrobial agents .
Case Study: Neothis compound
A closely related compound, neothis compound, produced by Aspergillus melleus, has shown promising antifungal activity against Candida albicans. This compound was isolated and characterized through nuclear magnetic resonance (NMR) analysis, confirming its efficacy as an antifungal agent . The study further indicated that neothis compound could be optimized for production through genetic engineering techniques such as CRISPR-Cas9 .
Agricultural Applications
Biopesticides
this compound has potential applications in agriculture as a biopesticide. Its ability to inhibit the growth of certain plant pathogens suggests a role in sustainable agriculture practices. The compound's effectiveness in controlling fungal infections in crops can reduce reliance on synthetic pesticides, promoting environmental safety .
Industrial Biotechnology
Enzyme Production
The Aspergillus oryzae strain is often utilized as a cell factory for industrial enzyme production due to its ability to synthesize various secondary metabolites, including this compound. This strain's robust hydrolytic enzyme secretion system makes it suitable for applications in food processing and fermentation technology . this compound can also be leveraged in metabolic engineering to enhance enzyme yields.
Cosmetic Industry
Zinc Pyrithione Development
this compound served as a model for the development of zinc pyrithione, a widely used antidandruff agent in cosmetic formulations. Zinc pyrithione possesses antibacterial and antifungal properties similar to those of this compound and has been incorporated into numerous hair care products globally. Its safety and efficacy have been validated through extensive regulatory assessments .
Pharmaceutical Applications
Potential Antitumor Activity
Research indicates that this compound may possess antitumor properties. Studies have reported its cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. Further investigation into its mechanism of action and efficacy is warranted to explore its therapeutic potential fully .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
22810-67-9 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3 |
Clé InChI |
IUZCDJYHMMWBBE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CN=C(C(=O)N1O)CC(C)C |
SMILES canonique |
CCC(C)C1=CN=C(C(=O)N1O)CC(C)C |
Synonymes |
6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone aspergillic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















